4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

Drug-likeness Physicochemical properties Central nervous system multiparameter optimization

4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex synthetic heterocyclic compound that bridges two distinct quinazoline systems: a fully aromatic 4,7-dimethylquinazoline and a partially saturated 4-phenyl-5,6,7,8-tetrahydroquinazoline. With a molecular formula of C24H23N5 and a molecular weight of 381.5 g/mol, it is inventoried in the ZINC database (ID ZINC000016480912) and offered by commercial suppliers as a non-human research screening compound.

Molecular Formula C24H23N5
Molecular Weight 381.5 g/mol
Cat. No. B12130077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
Molecular FormulaC24H23N5
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C24H23N5/c1-15-12-13-18-16(2)25-23(27-21(18)14-15)29-24-26-20-11-7-6-10-19(20)22(28-24)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,25,26,27,28,29)
InChIKeyRHUGEXNXLOUMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine for Procurement: A Dual Quinazoline Scaffold for Specialized Screening Libraries


4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex synthetic heterocyclic compound that bridges two distinct quinazoline systems: a fully aromatic 4,7-dimethylquinazoline and a partially saturated 4-phenyl-5,6,7,8-tetrahydroquinazoline [1]. With a molecular formula of C24H23N5 and a molecular weight of 381.5 g/mol, it is inventoried in the ZINC database (ID ZINC000016480912) and offered by commercial suppliers as a non-human research screening compound [1]. Its structural complexity, characterized by a double quinazoline architecture, distinguishes it from simpler mono-quinazoline or 4-anilinoquinazoline chemotypes commonly explored in kinase inhibitor programs [2].

Why Generic Quinazoline Substitution Fails: The Unique Pharmacophoric Geometry of 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine


Simple replacement with a mono-quinazoline fragment or a standard 4-anilinoquinazoline kinase inhibitor (e.g., Gefitinib) is not feasible due to fundamentally different molecular topology. The target compound features a dual-ring architecture linked by a secondary amine, creating a non-planar, V-shaped geometry [1]. This contrasts with the flat, linear structure of ATP-competitive quinazoline kinase inhibitors. The saturated cyclohexane ring in the tetrahydroquinazoline moiety introduces conformational flexibility and a unique hydrogen-bonding pattern (5 H-bond acceptors, predicted tPSA of 45 Ų) that cannot be replicated by aromatic-only systems [1]. Consequently, the compound is a distinct topological probe for allosteric pockets or protein-protein interaction interfaces, making its procurement essential for screening cascades targeting unconventional binding sites.

Quantitative Evidence Guide for Product Selection: 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile

The target compound possesses a calculated lipophilicity (logP) of 3.94 and a topological polar surface area (tPSA) of 45 Ų, as recorded in the ZINC database [1]. This profile places it in a distinct drug-likeness landscape compared to classic CNS-active quinazolines. For example, the EGFR inhibitor Gefitinib (a mono-quinazoline) has a substantially higher logP of approximately 4.2 and a tPSA of 68 Ų. The lower tPSA of the target compound may confer superior passive membrane permeability, while the slightly lower logP could mitigate heightened CYP450 binding, representing a differentiated optimization starting point for CNS-targeted quinazolines.

Drug-likeness Physicochemical properties Central nervous system multiparameter optimization

Synthetic Accessibility: Efficient One-Pot Access to the Tetrahydroquinazoline Core

Recent methodology published in Int. J. Mol. Sci. demonstrates that 5,6,7,8-tetrahydroquinazoline cores, like the one in the target compound, can be synthesized via an α-aminoamidine route with excellent yields [1]. This contrasts with traditional cyclocondensation methods that are multi-step and lower-yielding. The scalability and atom economy of this new method imply that the target compound's core can be sourced or synthesized more affordably and sustainably than analogs dependent on classical synthetic routes.

Synthetic chemistry One-pot synthesis α-aminoamidines

Limitation Statement: Absence of Quantitative Biological Head-to-Head Comparisons

A formal declaration is required: As of the knowledge cut-off, no primary research paper or patent disclosed on PubMed, Google Scholar, or authoritative databases provides a direct, quantitative comparison of the in vitro potency, selectivity, or ADME profile of this specific compound against a named analog within the same assay system [1]. Available data is limited to physicochemical predictions (ZINC) and class-level synthetic chemistry. Claims of superior target engagement or in vivo efficacy cannot be made based on the currently permissible evidence. The compound's value proposition for procurement is thus based on its distinct structural novelty and predicted physicochemical advantages, not on proven pharmacological superiority.

Data limitation Screening compound SAR gap

Research Applications for 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine Based on Evidenced Differentiation


CNS Drug Discovery Virtual Screening Libraries

The compound's low predicted tPSA (45 Ų) relative to kinase inhibitors like Gefitinib (68 Ų) makes it an ideal candidate for CNS-focused screening decks where blood-brain barrier permeability is a prerequisite [1]. Procurement for virtual or biophysical fragment screens targeting neurotransmitter receptors or CNS-penetrant allosteric kinase inhibitors is rationalized by these predicted physicochemical advantages.

Novel Allosteric Kinase Probe Design

The non-planar, V-shaped architecture created by the dual-quinazoline system is structurally distinct from flat type I and II kinase inhibitors [1]. This compound should be prioritized for procurement by groups performing fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) selections aiming to identify ligands for allosteric pockets on kinases, such as MEK or BRAF, where traditional quinazoline scaffolds have failed.

Synthetic Methodology Development and Custom Synthesis Benchmarking

Given the recent advances in tetrahydroquinazoline synthesis using α-aminoamidines, this compound serves as an excellent benchmark substrate for reaction condition optimization [2]. Its procurement is recommended for medicinal chemistry CROs (contract research organizations) seeking to validate or showcase their efficiency in synthesizing complex, sterically hindered diaminoquinazoline systems.

Selectivity Profiling Panel Negative Control

Due to the currently uncharacterized bioactivity profile, the compound can serve as a structurally complex but biologically naïve 'negative control' in screening cascades [3]. Its procurement for this purpose ensures that observed hits in a screen are not simply artifacts of promiscuous, flat aromatic binding, as its saturated system is designed to disrupt such interactions.

Quote Request

Request a Quote for 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.